molecular formula C10H12Cl3N B1445708 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1376328-52-7

6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1445708
M. Wt: 252.6 g/mol
InChI Key: XSZPAJJPBMCIAO-UHFFFAOYSA-N
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Description

6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 1376328-52-7 . It has a molecular weight of 252.57 . This compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is the core structure of the compound , has been discussed in various studies . One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, or ZnCl2 . The resulting dihydro isoquinoline is then reduced to THIQs using reducing agents like sodium borohydride, sodium cyanoborohydride, or a catalytic hydrogenation process .


Molecular Structure Analysis

The InChI code for 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is 1S/C10H11Cl2N.ClH/c1-6-10-7(2-3-13-6)4-8(11)5-9(10)12;/h4-6,13H,2-3H2,1H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 252.57 .

Scientific Research Applications

Therapeutic Potential in Neurodegenerative Diseases

Research on tetrahydroisoquinoline derivatives, including 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, has revealed their significant potential in therapeutic applications. These compounds have been studied for their neuroprotective properties, offering potential benefits in the treatment of neurodegenerative diseases. Specifically, the neuroprotective, antiaddictive, and antidepressant-like activities of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have been explored. This compound demonstrates complex mechanisms of neuroprotection across various models of central nervous system disorders, indicating a broad therapeutic potential (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Anticancer Applications

Further exploration into the therapeutic uses of tetrahydroisoquinoline scaffolds has led to the discovery of their role in anticancer drug discovery. The FDA approval of trabectedin, a compound derived from tetrahydroisoquinoline, for the treatment of soft tissue sarcomas marks a significant milestone. This highlights the anticancer potential of such compounds, with tetrahydroisoquinolines being studied for their efficacy against various cancer types. The pharmacological mechanisms underlying their anticancer activity include interference with DNA repair pathways and modulation of cytokine production, suggesting their use as novel anticancer agents with unique mechanisms of action (Singh & Shah, 2017).

Role in Infectious Diseases

Tetrahydroisoquinolines have also been identified as promising candidates for the treatment of infectious diseases, including malaria, tuberculosis, and various viral infections. Their broad-spectrum therapeutic activities are under investigation, with several studies highlighting their potential in developing new classes of drugs for these diseases. The mechanisms of action may include inhibition of pathogen growth and modulation of host immune responses, underscoring the versatility of tetrahydroisoquinoline derivatives in addressing global health challenges (Singh & Shah, 2017).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N.ClH/c1-6-10-7(2-3-13-6)4-8(11)5-9(10)12;/h4-6,13H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZPAJJPBMCIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C=C(C=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

1376328-52-7
Record name 6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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